An In-depth Technical Guide to 3-Ethyl-4-formylphenylboronic Acid: Molecular Structure, Properties, and Applications
An In-depth Technical Guide to 3-Ethyl-4-formylphenylboronic Acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-4-formylphenylboronic acid, a substituted aromatic boronic acid, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and an ethyl substituent on a phenyl ring, allows for diverse chemical transformations and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. While specific experimental data for this particular molecule is limited, this guide draws upon the well-established chemistry of closely related formylphenylboronic acids to infer its reactivity and potential utility.
Molecular Structure and Properties
3-Ethyl-4-formylphenylboronic acid (CAS RN: 1218790-94-3) is an organic compound with the chemical formula C9H11BO3.[1][2] The molecule consists of a benzene ring substituted with an ethyl group at the 3-position, a formyl (aldehyde) group at the 4-position, and a boronic acid group [-B(OH)2] at the 1-position.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1218790-94-3 | [1][2] |
| Molecular Formula | C9H11BO3 | [1] |
| Molecular Weight | 177.99 g/mol | [1] |
| Purity | Typically ≥95% | [3] |
| SMILES Code | CCC1=C(C=O)C=CC(=C1)B(O)O | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Ethyl-4-formylphenylboronic acid is not extensively published. However, the expected spectral characteristics can be inferred from the analysis of related compounds like 4-formylphenylboronic acid and 3-formylphenylboronic acid.[4][5][6][7][8]
Expected ¹H NMR Spectral Features:
-
Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns determined by the substitution on the benzene ring.
-
Aldehyde proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm).
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Ethyl group protons: A quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.
-
Boronic acid protons: A broad singlet for the -OH protons, which may be exchangeable with D2O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon: A signal in the downfield region (δ 190-200 ppm).
-
Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
-
Carbon-boron bond: The carbon atom attached to the boron may show a broad signal or may not be observed due to quadrupolar relaxation.
-
Ethyl group carbons: Signals corresponding to the methylene and methyl carbons.
Expected IR Spectral Features:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups.
-
C=O stretching: A strong, sharp peak around 1680-1700 cm⁻¹ for the aldehyde carbonyl group.
-
C-H stretching (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ region.
-
B-O stretching: A strong band around 1300-1400 cm⁻¹.
Expected Mass Spectrometry Data:
-
The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the formyl group, and the ethyl group.
Synthesis and Reactivity
Hypothetical Synthetic Protocol
A plausible synthetic route could start from 2-ethylbenzaldehyde. The aldehyde would first be protected, for example, as a diethyl acetal. The protected compound would then undergo directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Finally, acidic workup would hydrolyze the borate ester and the acetal to yield the desired 3-Ethyl-4-formylphenylboronic acid.[9][10]
Experimental Workflow for Synthesis:
Caption: A potential synthetic pathway for 3-Ethyl-4-formylphenylboronic acid.
Applications in Drug Discovery and Development
Arylboronic acids are crucial building blocks in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction allows for the formation of carbon-carbon bonds between the arylboronic acid and various organic halides or triflates, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.[13][14][15]
Role in Suzuki-Miyaura Coupling
3-Ethyl-4-formylphenylboronic acid can serve as a key coupling partner in Suzuki-Miyaura reactions. The presence of the formyl and ethyl groups allows for the introduction of these functionalities into the target molecule, providing points for further chemical modification or for direct interaction with biological targets. The aldehyde can be used for subsequent reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Generalized Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 3-Ethyl-4-formylphenylboronic acid (1.0-1.5 equivalents), an aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).
-
Solvent: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added.
-
Reaction Conditions: The mixture is heated (typically between 80-120 °C) and stirred for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.[16]
Suzuki-Miyaura Catalytic Cycle:
References
- 1. 1218790-94-3|(3-Ethyl-4-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 3-Ethyl-4-formylphenylboronic acid | 1218790-94-3 [chemicalbook.com]
- 3. netascientific.com [netascientific.com]
- 4. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
- 5. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemimpex.com [chemimpex.com]
- 14. curiaglobal.com [curiaglobal.com]
- 15. nbinno.com [nbinno.com]
- 16. organic-synthesis.com [organic-synthesis.com]
